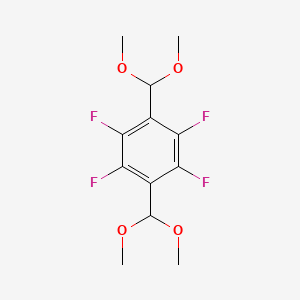
Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- is a fluorinated aromatic compound with the molecular formula C12H10F4O2. This compound is characterized by the presence of two dimethoxymethyl groups and four fluorine atoms attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative, such as 1,4-difluorobenzene.
Fluorination: The remaining positions on the benzene ring are fluorinated using a fluorinating agent like elemental fluorine or a fluorinating reagent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The dimethoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler fluorinated benzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation: Products like aldehydes or carboxylic acids.
Reduction: Simplified fluorinated benzene derivatives.
Scientific Research Applications
Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.
Medicine: Explored for use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- involves its interaction with molecular targets through its fluorine atoms and methoxy groups. The fluorine atoms can engage in strong hydrogen bonding and dipole interactions, while the methoxy groups can participate in electron-donating effects. These interactions influence the compound’s reactivity and binding affinity with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-bis(dimethoxymethyl)-: Lacks the fluorine atoms, resulting in different electronic properties.
Benzene, 1,4-difluoro-: Contains only two fluorine atoms, leading to reduced fluorine-related interactions.
Benzene, 1,4-bis(trifluoromethyl)-: Has trifluoromethyl groups instead of dimethoxymethyl, altering its steric and electronic characteristics.
Uniqueness
Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- is unique due to the combination of four fluorine atoms and two dimethoxymethyl groups on the benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
306739-72-0 |
|---|---|
Molecular Formula |
C12H14F4O4 |
Molecular Weight |
298.23 g/mol |
IUPAC Name |
1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12H14F4O4/c1-17-11(18-2)5-7(13)9(15)6(10(16)8(5)14)12(19-3)20-4/h11-12H,1-4H3 |
InChI Key |
VAJUYMCUPLSVRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C(=C(C(=C1F)F)C(OC)OC)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


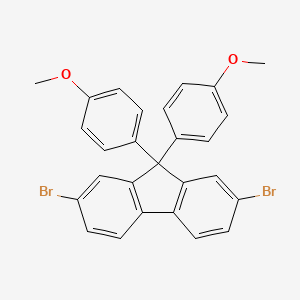
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
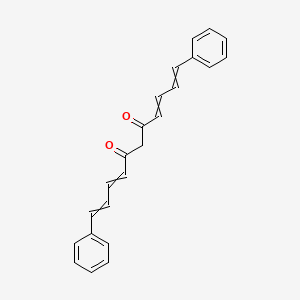

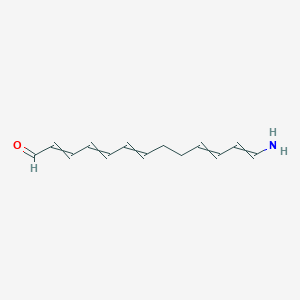
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
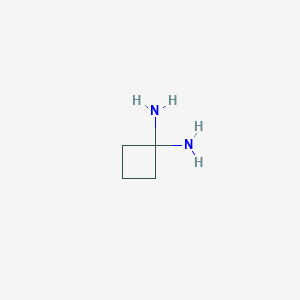

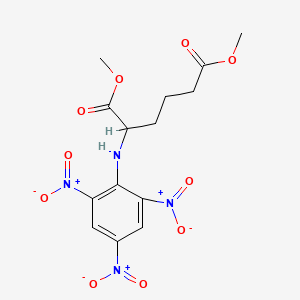
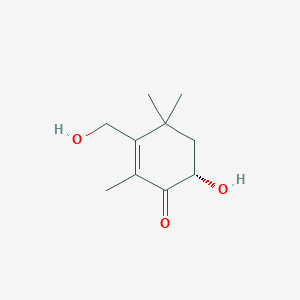
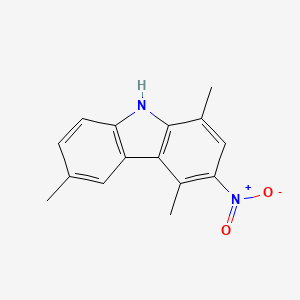
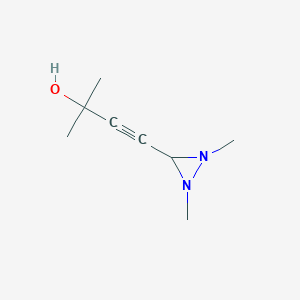
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)
